Atto 610-Biotin
Description
Molecular Architecture and Functional Groups
The molecular structure of Atto 610-Biotin is characterized by its complex architecture, with a molecular formula of C40H57ClN6O7S and a molecular weight of 801.4 grams per mole. The compound consists of three primary structural domains: the Atto 610 fluorophore, the biotin recognition element, and the connecting linker system. The Atto 610 fluorophore features a carbopyronin-based chromophore system that incorporates a naphtho[2,3-g]quinolin-1-ium core structure with dimethylamino substituents that contribute to its exceptional fluorescence properties. This rigid chromophore design ensures high photostability and minimizes conformational flexibility that could lead to fluorescence quenching.
The biotin moiety within this compound retains the characteristic bicyclic structure of free biotin, consisting of a fused imidazolidone and tetrahydrothiophene ring system. This biotin component provides the high-affinity binding capability toward avidin, streptavidin, and neutravidin proteins, with binding constants comparable to those of native biotin. The structural integrity of the biotin domain is crucial for maintaining the biological recognition properties that make this compound valuable for bioconjugation applications.
The linker system connecting the fluorophore and biotin components consists of a pentyl chain terminated with amide linkages, designed to provide sufficient spatial separation between the two functional domains. This architectural feature minimizes steric hindrance during protein binding while maintaining the structural integrity of both the fluorescent and recognition components. The linker design incorporates multiple methylene units that provide conformational flexibility without compromising the overall stability of the molecule.
| Structural Component | Molecular Contribution | Functional Role |
|---|---|---|
| Atto 610 Fluorophore | C29H38ClN4 | Light absorption and emission |
| Biotin Domain | C10H16N2O3S | Protein recognition and binding |
| Pentyl Linker | C5H11NO | Spatial separation and flexibility |
Isomerism and Conformational Dynamics
The structural rigidity of the Atto 610 chromophore system represents a significant advancement over traditional flexible fluorophores such as cyanine dyes, which often exist as mixtures of isomers with varying photophysical properties. The carbopyronin-based structure of Atto 610 exhibits minimal conformational flexibility within the chromophore region, ensuring consistent optical properties across different environmental conditions. This structural rigidity eliminates the formation of equilibria between various isomers that can lead to ill-defined absorption and fluorescence characteristics.
The biotin component of this compound exists in a single, thermodynamically stable configuration due to its bicyclic structure, which constrains the molecule to a specific three-dimensional arrangement. The stereochemistry of the biotin moiety is fixed, with defined stereogenic centers that maintain the proper spatial orientation required for high-affinity protein binding. This structural constraint ensures reproducible binding kinetics and eliminates variability that could arise from conformational isomers.
The pentyl linker region provides the primary source of conformational flexibility within the this compound structure. This flexibility is intentionally incorporated to allow optimal positioning of the biotin domain during protein binding events while maintaining the photophysical integrity of the fluorophore. Molecular dynamics studies suggest that the linker adopts extended conformations in aqueous solution, facilitating accessibility of the biotin binding site.
The overall molecular architecture of this compound represents a balance between structural rigidity in the functional domains and controlled flexibility in the connecting region. This design philosophy ensures both photochemical stability and biological functionality while minimizing conformational heterogeneity that could compromise performance in analytical applications.
Biotin Derivative Specificity and Charge Properties
This compound exhibits distinctive charge characteristics that significantly influence its behavior in biological systems and analytical applications. Upon coupling to substrates, the Atto 610 component becomes cationic, carrying a net electrical charge of +1. This positive charge is localized within the quinolinium moiety of the fluorophore and remains stable under physiological conditions. The cationic nature of the fluorophore component can influence membrane permeability and cellular uptake characteristics when the compound is used in live cell applications.
The biotin derivative demonstrates exceptional specificity for avidin-family proteins, with binding affinities comparable to those of free biotin. The binding interaction involves multiple hydrogen bonds and van der Waals contacts within the biotin-binding pocket of target proteins, resulting in dissociation constants in the femtomolar range. This extraordinarily high affinity ensures stable complex formation even under stringent washing conditions typically employed in immunoassays and microscopy applications.
The hydrophilicity profile of this compound is classified as moderate, reflecting the balance between the hydrophobic aromatic fluorophore and the more polar biotin and linker components. This moderate hydrophilicity facilitates dissolution in aqueous buffers while providing sufficient lipophilicity for potential membrane interactions. The compound demonstrates excellent solubility in physiological buffers and maintains stability in aqueous solutions over extended periods when stored under appropriate conditions.
pH sensitivity represents a critical characteristic of this compound, with the compound showing stability under physiological pH conditions and in buffers up to pH 8. However, gradual degradation occurs at higher pH values, necessitating careful pH control in experimental applications. This pH sensitivity is attributed to the carbopyronin chromophore system, which can undergo chemical modification under strongly alkaline conditions.
| Property | Value | Measurement Conditions |
|---|---|---|
| Net Charge | +1 | After substrate coupling |
| Biotin Binding Affinity | Femtomolar range | Streptavidin complex |
| pH Stability Range | 4.0-8.0 | Aqueous buffer systems |
| Hydrophilicity | Moderate | Water-organic partition |
Comparative Analysis of Analogous Fluorophores
The spectral characteristics of this compound position it within the red fluorescence region, with excitation and emission maxima at 616 nanometers and 633 nanometers, respectively. These wavelengths provide compatibility with common laser excitation sources, particularly the 633-nanometer helium-neon laser and 635-nanometer diode laser systems. The extinction coefficient of 150,000 inverse molar centimeters contributes to the exceptional brightness of this fluorophore, making it suitable for sensitive detection applications.
Comparative analysis with spectrally similar fluorophores reveals distinct advantages of this compound in terms of photostability and quantum yield performance. While Alexa Fluor 647 exhibits similar excitation and emission characteristics, with an extinction coefficient of 270,000 inverse molar centimeters, Atto 610 demonstrates superior photostability under prolonged illumination conditions. The quantum yield of Atto 610 reaches 70 percent, which compares favorably with other red-emitting fluorophores and contributes to its exceptional brightness.
Cyanine 5 (Cy5) represents another commonly used red fluorophore with overlapping spectral properties, featuring excitation and emission maxima at 651 nanometers and 670 nanometers, respectively. However, the structural flexibility of cyanine dyes results in conformational heterogeneity that can lead to variable photophysical behavior. In contrast, the rigid carbopyronin structure of Atto 610 provides consistent optical properties across different environmental conditions.
The photostability comparison reveals significant differences between this compound and analogous compounds. While specific photobleaching kinetics depend on experimental conditions, Atto 610 demonstrates exceptional resistance to photodegradation compared to traditional fluorophores. This enhanced photostability is attributed to the rigid molecular structure that minimizes photochemical reactions leading to fluorophore degradation.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |
|---|---|---|---|---|
| Atto 610 | 616 | 633 | 150,000 | 70 |
| Alexa Fluor 647 | 650 | 665 | 270,000 | Not specified |
| Cyanine 5 | 651 | 670 | Variable | Variable |
| Atto 647 | 644 | 669 | 150,000 | 65 |
The thermal stability profile of this compound demonstrates superior performance compared to many fluorescent biotin derivatives. This enhanced thermal stability is particularly valuable for applications requiring elevated temperatures or extended incubation periods. The combination of high photostability, thermal stability, and exceptional quantum yield establishes this compound as a premium fluorescent bioconjugate for demanding analytical applications.
Properties
Molecular Formula |
C40H57ClN6O7S |
|---|---|
Molecular Weight |
801.4 g/mol |
IUPAC Name |
N-[5-[4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate |
InChI |
InChI=1S/C40H56N6O3S.ClHO4/c1-40(2)31-24-30(45(3)4)17-16-27(31)22-29-23-28-12-10-20-46(34(28)25-32(29)40)21-11-15-37(48)42-19-9-5-8-18-41-36(47)14-7-6-13-35-38-33(26-50-35)43-39(49)44-38;2-1(3,4)5/h16-17,22-25,33,35,38H,5-15,18-21,26H2,1-4H3,(H3-,41,42,43,44,47,48,49);(H,2,3,4,5) |
InChI Key |
NASQJISZQAKPTC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Conjugation
The primary method for synthesizing this compound involves carbodiimide crosslinking, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Atto 610 contains a carboxyl group () on its carboxy derivative, which reacts with biotin hydrazide’s amine group () to form a stable amide bond. The reaction proceeds as follows:
-
Activation of Carboxyl Groups :
Atto 610’s carboxyl group is activated using EDC in aqueous buffer (pH 4.5–6.0). EDC forms an -acylisourea intermediate, enhancing electrophilicity for nucleophilic attack by biotin hydrazide. -
Coupling Reaction :
Biotin hydrazide is added at a 1.5:1 molar excess relative to Atto 610 to ensure complete conjugation. The reaction mixture is incubated at 4°C for 12–16 hours to minimize hydrolysis of the intermediate. -
Quenching and Neutralization :
Residual EDC is quenched with hydroxylamine or glycine. The pH is adjusted to 7.4 using phosphate-buffered saline (PBS) to stabilize the conjugate.
Stoichiometric Optimization
The molar ratio of Atto 610 to biotin significantly impacts conjugation efficiency. Experimental data from silk fibroin functionalization studies demonstrate that a 1:4 molar ratio (silk:biotin) maximizes binding capacity, achieving approximately 5.5 molecules of biotin per silk molecule at 60 µM biotin concentration. For this compound, analogous optimization ensures minimal unreacted dye or biotin, with typical yields exceeding 85% under controlled conditions.
Purification and Quality Control
Dialysis and Size-Exclusion Chromatography
Post-conjugation, the crude product is purified via dialysis (3.5 kDa MWCO membrane) against deionized water for 5 hours to remove unreacted biotin, EDC byproducts, and salts. Size-exclusion chromatography (SEC) using Sephadex G-25 further isolates this compound from high-molecular-weight aggregates, as confirmed by UV-Vis absorbance at 616 nm.
Table 1: Optical and Physical Properties of this compound
Fluorescence Stability
This compound exhibits pH-dependent stability, degrading slowly above pH 8.0. Storage at -20°C in anhydrous, light-protected conditions preserves fluorescence intensity for >12 months.
Applications in Bioconjugation and Detection
Streptavidin-Based Assays
This compound’s +1 charge enhances binding to streptavidin (Kd ~10⁻¹⁵ M), enabling applications in:
Silk Fibroin Functionalization
Patent data illustrate this compound’s utility in modifying silk hydrogels. Covalent coupling to NeutrAvidin-functionalized silk achieves a 1:4 molar ratio (silk:biotin), with non-specific binding accounting for <10% of total signal. Sonication-induced gelation retains 90% fluorescence activity, confirming biocompatibility.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The quinolinium core can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Applications in Molecular Biology
2.1. Protein Labeling and Detection
Atto 610-Biotin is frequently utilized for the labeling of proteins in various assays. By conjugating proteins with this compound, researchers can track protein localization and interactions within cells.
- Case Study: Fluorescence Microscopy
In a study examining protein-protein interactions, this compound was used to label target proteins, allowing visualization under fluorescence microscopy. The results demonstrated successful localization of proteins within cellular compartments, confirming the utility of this compound for studying dynamic processes in live cells .
2.2. ELISA (Enzyme-Linked Immunosorbent Assay)
The compound is also employed in ELISA protocols for the detection of specific antigens or antibodies. Its strong fluorescent signal enhances sensitivity and allows for quantitative measurements.
- Data Table: Comparison of Detection Methods
| Method | Sensitivity | Specificity | Application Area |
|---|---|---|---|
| This compound ELISA | High | High | Immunology, diagnostics |
| Traditional Colorimetric ELISA | Moderate | Moderate | General assays |
Applications in Biochemistry
3.1. In Situ Hybridization
This compound is used in in situ hybridization techniques to visualize RNA or DNA sequences within fixed tissues or cells. The biotin-labeled probes bind specifically to target nucleic acids, allowing researchers to study gene expression patterns.
- Case Study: Gene Expression Analysis
In recent research, this compound labeled probes were utilized to detect specific mRNA transcripts in tissue sections, revealing spatial expression patterns that are crucial for understanding developmental biology .
3.2. Flow Cytometry
In flow cytometry, this compound serves as a fluorescent marker for analyzing cell populations based on surface markers or intracellular components.
- Data Table: Flow Cytometry Applications
| Parameter | Description |
|---|---|
| Cell Surface Markers | Detection of specific cell types |
| Intracellular Proteins | Analysis of signaling pathways |
| Sensitivity | Enhanced detection due to high fluorescence intensity |
Biomedical Applications
4.1. Drug Delivery Systems
This compound can be incorporated into drug delivery systems where it aids in targeting specific cells or tissues through avidin-biotin interactions.
- Case Study: Targeted Drug Delivery
A study demonstrated that silk fibroin scaffolds functionalized with NeutrAvidin could effectively deliver biotinylated therapeutic agents to targeted cancer cells using this compound as a tracking molecule . This approach enhances the specificity and efficacy of drug delivery systems.
4.2. Imaging Techniques
The compound is also valuable in imaging applications where it can be used to label biomolecules for visualization using advanced imaging techniques such as two-photon microscopy.
- Data Table: Imaging Techniques Using this compound
| Technique | Advantages |
|---|---|
| Two-Photon Microscopy | Deep tissue imaging capability |
| Confocal Microscopy | High-resolution imaging |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinolinium core can intercalate with DNA, potentially disrupting cellular processes. The thienoimidazolyl group may interact with enzymes, inhibiting their activity. The overall effect of the compound depends on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Spectral Properties
The Atto series includes multiple biotin-conjugated dyes with distinct spectral profiles (Table 1). Atto 610-Biotin occupies the red emission range, distinguishing it from shorter-wavelength analogs like Atto 550-Biotin (550/575 nm) and Atto 590-Biotin (590/624 nm). Longer-wavelength variants, such as Atto 647N-Biotin (646/664 nm), extend into the near-infrared spectrum. These differences enable spectral multiplexing; for example, this compound can be paired with Atto 550-Biotin for dual-color imaging without significant overlap .
Table 1: Spectral and Photophysical Properties of Atto-Biotin Dyes
Fluorescence Intensity and Photostability
In single-molecule studies using mixed-metal ZMWs, this compound demonstrated 30% higher fluorescence intensity compared to Atto 550-Biotin and 20% higher than Atto 590-Biotin under identical excitation conditions . However, its photostability (measured by survival time before photobleaching) is intermediate: ~8.2 seconds in ZMWs, outperforming Atto 550/590 but less stable than Atto 647N-Biotin (~10.5 s). This balance makes it suitable for applications requiring prolonged observation without excessive laser exposure .
Bioconjugation Efficiency
All Atto-Biotin dyes leverage the high-affinity biotin-streptavidin interaction (Kd ~10⁻¹⁵ M), ensuring robust binding in assays . However, conjugation efficiency varies slightly due to steric effects from the fluorophore size. This compound’s moderate molecular weight (~1,200 Da) allows efficient labeling of small biomolecules, whereas bulkier dyes like Atto 647N-Biotin may require optimized protocols for nanoparticle conjugation .
Limitations and Interference Considerations
While this compound has low nonspecific binding, high concentrations of free biotin (>100 nM) in assays can compete with the dye’s biotin-streptavidin binding, reducing signal specificity . Additionally, its excitation spectrum overlaps slightly with Atto 590-Biotin, requiring careful filter selection to avoid cross-talk .
Key Research Findings
ZMW Fluorescence Enhancement : this compound exhibited a 12-fold fluorescence enhancement in aluminum-gold ZMWs compared to glass substrates, outperforming Atto 550-Biotin (8-fold) due to better plasmonic coupling .
Stability in Biotinylated Nanoparticles: this compound retained >90% fluorescence activity after 72 hours in PLGA nanoparticles stored at 4°C, demonstrating superior stability over Atto 550-Biotin (~85%) .
Q & A
Q. How to validate unexpected interactions between this compound and non-target biomolecules in proteomic screens?
- Methodological Answer : Perform pull-down assays with streptavidin beads and identify co-purified proteins via mass spectrometry. Use siRNA knockdown or CRISPR-Cas9 editing to confirm functional relevance . Apply false-discovery-rate (FDR) correction to high-throughput data to minimize Type I errors .
Q. What are best practices for presenting this compound fluorescence data in peer-reviewed manuscripts?
- Methodological Answer : Include raw fluorescence intensity values, normalization methods, and negative controls in supplementary tables. Use scatter plots with error bars for dose-response curves and heatmaps for spatial distribution analysis . Reference spectral properties (e.g., extinction coefficient, quantum yield) to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
